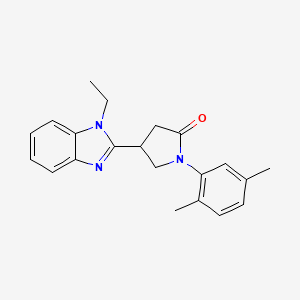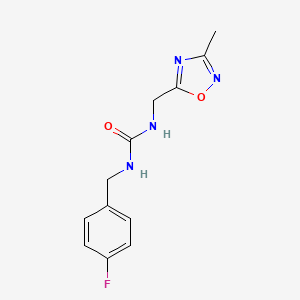
1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" is a multifunctional molecule that incorporates several structural motifs, including a pyrrolidin-2-one core, a benzimidazole unit, and a dimethylphenyl group. These structural features are commonly found in various synthetic compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that build up the complex structures from simpler precursors. For instance, the synthesis of pyrrolidine derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Similarly, the synthesis of benzimidazole derivatives can be accomplished by reacting 2-aminobenzimidazole with ethyl cyanoacetate, leading to compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV–vis, FT-IR, and 1H NMR, as well as elemental analysis . X-ray crystallography has also been employed to determine the stereochemistry of certain pyrrolidine derivatives . These analytical methods would be essential in confirming the structure of "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" once synthesized.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the benzimidazole and pyrrolidine moieties. Benzimidazole derivatives have been synthesized as thromboxane A2 receptor antagonists, indicating their potential to participate in biological interactions . Pyrrolidine derivatives have been shown to undergo chain heterocyclization reactions, which could be relevant for further functionalization of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a pyrrolidine ring could affect the acid dissociation constants, as seen in related pyrrolidine carboxylate derivatives . The solubility and stability of the compound would also be important parameters to consider, especially if the compound is intended for use in biological studies or as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Research in the field of chemistry has extensively explored the synthesis and properties of complex organic compounds. Studies have focused on the preparation procedures, properties, and potential applications of compounds with benzimidazole and pyrrolidinone scaffolds, highlighting their significance in developing new materials and pharmaceuticals. These compounds are known for their diverse biological and electrochemical activities, suggesting that "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" could also possess similar valuable properties (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Research
The biological and medicinal research domains frequently investigate compounds with heterocyclic structures, including benzimidazole and pyrrolidine derivatives, for their therapeutic potential. Such compounds have been studied for various bioactivities, such as anticancer, antimicrobial, and anti-inflammatory effects, showcasing the potential of structurally related compounds in drug development and therapeutic applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Materials Science
In materials science, the incorporation of benzimidazole and pyrrolidine fragments into compounds has been explored for creating novel optoelectronic materials. These studies emphasize the importance of such heterocyclic compounds in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating potential applications for "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Ecological Impacts
Research on the environmental and ecological impacts of chemical compounds often focuses on their fate, behavior, and potential toxicity. While specific studies on "1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one" are not found, related research on parabens and other chemical compounds highlights the importance of understanding the environmental persistence and toxicological profiles of synthetic compounds, suggesting similar considerations should be taken into account for the compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23-18-8-6-5-7-17(18)22-21(23)16-12-20(25)24(13-16)19-11-14(2)9-10-15(19)3/h5-11,16H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQVZVRIBLHFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)


![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)
![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)
